4-Ethoxy-4'-iodobenzophenone
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Overview
Description
4-Ethoxy-4’-iodobenzophenone is an organic compound with the molecular formula C15H13IO2 It is a derivative of benzophenone, where one phenyl ring is substituted with an ethoxy group and the other with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-4’-iodobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-iodoacetophenone is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Suzuki-Miyaura coupling reaction. In this approach, 4-iodoacetophenone is coupled with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of 4-Ethoxy-4’-iodobenzophenone may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Common Reagents and Conditions
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) or halide salts in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohol derivatives of benzophenone.
Scientific Research Applications
4-Ethoxy-4’-iodobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials.
Pharmaceutical Research: It is investigated for its potential biological activities. Derivatives of 4-Ethoxy-4’-iodobenzophenone are studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4’-iodobenzophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-iodobenzophenone: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-4’-bromobenzophenone: Similar structure with a bromine atom instead of an iodine atom.
4-Ethoxybenzophenone: Lacks the iodine substitution.
Uniqueness
4-Ethoxy-4’-iodobenzophenone is unique due to the presence of both an ethoxy group and an iodine atom. This combination imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances its utility in cross-coupling reactions, while the ethoxy group influences its solubility and electronic properties.
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMJXEWZXLBEBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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